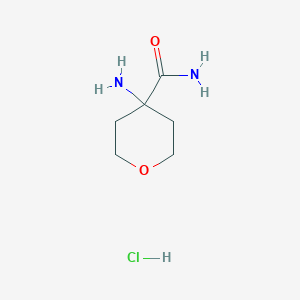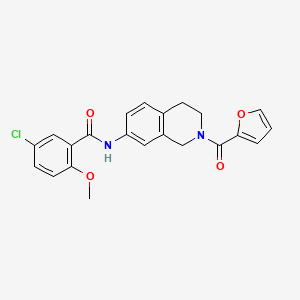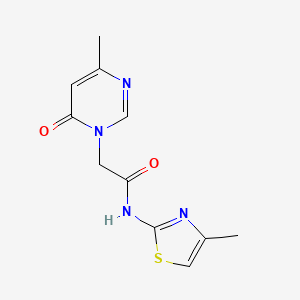
N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of benzoyl, chlorophenyl, and carboxamide functional groups . The exact 3D structure would require more detailed analysis, such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 70.7±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 196.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
A study focused on the synthesis and spectroscopic properties of thiourea derivatives, including those with chlorophenyl and dibromophenyl substituents, showcasing the process of creating compounds with potential antibacterial and anti-pathogenic activities. These compounds were characterized by elemental analysis, IR, and NMR spectroscopy, highlighting their interaction with bacterial cells, notably against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm growth capabilities. This research demonstrates the compound's potential as a foundation for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
In material science, research on carboxylate-containing polyamides synthesized from di(amino)benzoic acid and various dichlorides was conducted to explore their application in biomineralization and material development. These studies involved the creation of CaCO3 in the presence of polyamides, analyzing the role of Ca(II) binding by carboxylate, which may have implications for understanding biomineralization processes (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).
Chemical Structure and Reactivity
Another study delved into the chemical structure and reactivity of a similar compound, focusing on its crystal structure analysis, spectral IR, NMR UV-Vis investigations, and theoretical studies, including DFT calculations. This research provided insights into the optimized molecular structure, vibrational frequencies, and electronic properties of the compound, contributing to a better understanding of its reactivity and potential applications in various fields, from materials science to bioactive molecule development (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Potential Biological Activity
Targeted synthesis and analysis of biologically active azomethine derivatives of amino-tetrahydro-benzothiophene-carboxamide highlighted the pharmacological potential of similar structures. This research aimed at predicting, optimizing synthesis conditions, and developing analysis methods for compounds with anticipated cytostatic, antitubercular, and anti-inflammatory activities. It suggests a broader scope for the synthesis and study of related compounds to identify leading candidates for pharmaceutical development (Chiriapkin, Kodonidi, & Larsky, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3NO2S/c19-11-6-7-14(22-18(24)13-9-15(20)25-17(13)21)12(8-11)16(23)10-4-2-1-3-5-10/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFSOLYKGTYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)


![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2671686.png)

![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)

![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)
![Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate](/img/no-structure.png)
![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)



